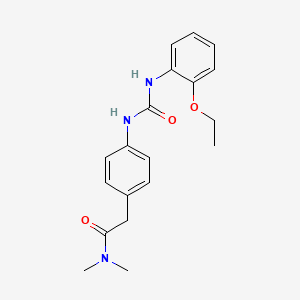
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves substitution reactions . For example, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is often determined by X-ray diffraction .科学的研究の応用
Synthesis and Structure Analysis
Boric Acid Ester Intermediates : Research by Huang et al. (2021) focused on the synthesis and structural analysis of boric acid ester intermediates that include the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. These compounds were obtained through a three-step substitution reaction, and their structures were confirmed using various spectroscopy methods and X-ray diffraction. Density functional theory (DFT) was also applied for further molecular structure analysis (Huang et al., 2021).
Vibrational Properties Studies : Wu et al. (2021) synthesized compounds with the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group and conducted vibrational properties studies. They used DFT and time-dependent DFT (TD-DFT) calculations for comparative analysis of spectroscopic data and geometrical parameters (Wu et al., 2021).
Advanced Material Development
- Semiconducting Polymers : Kawashima et al. (2013) developed a compound with the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group for the synthesis of high-performance semiconducting polymers. This was achieved through direct borylation reaction and used in donor–acceptor copolymers (Kawashima et al., 2013).
Molecular Detection and Sensing
Hydrogen Peroxide Vapor Detection : Fu et al. (2016) explored the use of compounds with the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group for hydrogen peroxide vapor detection. They synthesized specific derivatives that showed fast deboronation in H2O2 vapor, leading to enhanced sensing performance (Fu et al., 2016).
Fluorescence Probes for H2O2 Detection : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes containing the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group for the detection of hydrogen peroxide. They assessed the fluorescence response of these probes to H2O2, highlighting the importance of specific functional groups in such systems (Lampard et al., 2018).
Medicinal Chemistry and Cytoprotection
- Modifying Aroylhydrazone Prochelators : Wang and Franz (2018) conducted a study on modifying aroylhydrazone prochelators containing the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. They aimed to improve hydrolytic stability and cytoprotection against oxidative stress, demonstrating increased efficiency in chelator release and cellular protection (Wang & Franz, 2018).
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h6,13H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRFJRVFHBJODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2449658.png)
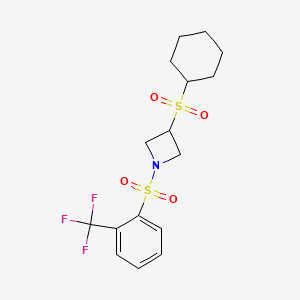
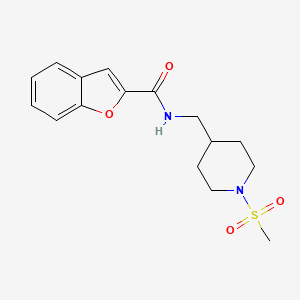
![5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2449666.png)
![(Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449667.png)
![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2449668.png)
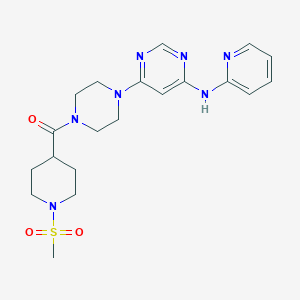
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2449673.png)
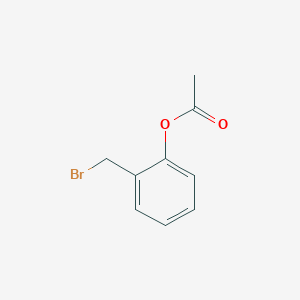
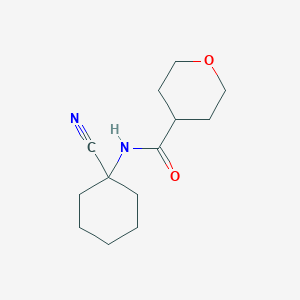
amine hydrochloride](/img/structure/B2449676.png)
![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)
![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)
